molecular formula C22H18N2O3S B2625820 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide CAS No. 299955-89-8

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2625820
CAS No.: 299955-89-8
M. Wt: 390.46
InChI Key: WBEIZOBWTJMZQM-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a benzothiazole core linked to a phenyl ring, which is further substituted with a 3,4-dimethoxybenzamide group. Benzothiazole derivatives are widely investigated for their biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The 3,4-dimethoxybenzamide moiety is notable for its electron-donating methoxy groups, which may enhance binding interactions with biological targets such as kinases or DNA .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-18-12-9-15(13-19(18)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEIZOBWTJMZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.

    Coupling with the Phenyl Group: The benzothiazole core is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the Dimethoxybenzamide Moiety:

Comparison with Similar Compounds

Research Findings and Gaps

  • Anticancer Potential: Benzothiazole derivatives (target compound, Compound 3b) show promise, but quantitative data (e.g., IC50 values) are lacking in the provided evidence .
  • Diverse Applications : Structural variations (e.g., fluorosilyl in SiFA-M-FP) enable niche applications like radiopharmacy, underscoring the importance of substituent engineering .
  • Need for Comparative Studies : Direct comparisons of bioactivity, pharmacokinetics, and toxicity between the target compound and analogs are absent in the literature.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

1. Structural Characteristics

The compound can be characterized by its molecular formula C19H18N2O3SC_{19}H_{18}N_{2}O_{3}S and molecular weight of approximately 358.43 g/mol. The structural features include a benzothiazole moiety linked to a dimethoxybenzamide group, which is essential for its biological activity.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzothiazole ring followed by coupling reactions to introduce the dimethoxybenzamide structure. Various synthetic routes have been explored to optimize yield and purity.

3.1 Anticancer Activity

Several studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:

  • Cell Proliferation Inhibition : The compound has shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay results indicated that at concentrations of 1 µM to 4 µM, the compound effectively reduced cell viability by promoting apoptosis and inducing cell cycle arrest .
  • Mechanistic Insights : The compound was found to inhibit key signaling pathways associated with cancer progression, notably the AKT and ERK pathways. This dual inhibition suggests a potential for combined anti-inflammatory and anticancer therapies .

3.2 Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by reducing the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This suggests its potential utility in treating inflammatory diseases alongside cancer.

3.3 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition (%)
Staphylococcus aureus0.08 µM98
Escherichia coli0.25 µM95

These results indicate that this compound possesses significant bactericidal activity .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various benzothiazole derivatives on cancer cells, this compound was highlighted for its ability to induce apoptosis in A431 cells through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound in RAW264.7 macrophages revealed that it significantly downregulated the expression of inflammatory markers following lipopolysaccharide (LPS) stimulation .

5. Conclusion

This compound is a promising compound with multifaceted biological activities including anticancer effects, anti-inflammatory properties, and antimicrobial efficacy. Its ability to modulate critical signaling pathways involved in cancer progression and inflammation positions it as a potential candidate for further development in therapeutic applications.

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